molecular formula C12H15N3 B3070745 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1005596-25-7

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No. B3070745
CAS RN: 1005596-25-7
M. Wt: 201.27 g/mol
InChI Key: CHUSCRKGELSGLN-UHFFFAOYSA-N
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Description

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” is a pyrazole-based ligand . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of pyrazole-based ligands, including “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been determined using 1H-NMR, 13C-NMR, and IR spectroscopic data . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The ligands, including “this compound”, provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . They have been found to be able to oxidize the catechol substrate .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and related compounds have been explored for their chemical synthesis and structural properties. Research has investigated the synthesis of pyrazole heterocycles, which are known for their wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. These compounds are used as synthons in organic synthesis, with methods involving condensation followed by cyclization or multicomponent reactions (MCRs) under various conditions (Dar & Shamsuzzaman, 2015; Kiyani, 2018).

Antimicrobial and Antifungal Applications

Compounds structurally related to this compound, such as pyrazoles and aniline derivatives, have been examined for their antimicrobial and antifungal properties. For instance, research on p-Cymene, a compound found in essential oils with a structure related to aniline derivatives, showed significant antimicrobial activity, which is crucial for developing new treatments for infectious diseases and for biomedical applications (Marchese et al., 2017).

Pharmaceutical and Medicinal Chemistry

The pyrazole core, closely related to the structure of this compound, is a significant scaffold in medicinal chemistry due to its therapeutic potential. Multicomponent reactions (MCRs) have been used to synthesize biologically active molecules containing the pyrazole moiety, showing various activities such as antibacterial, anticancer, and antioxidant properties (Becerra et al., 2022).

Agricultural Applications

In the context of agriculture, derivatives of pyrazoles, which are structurally similar to this compound, have shown potential as herbicides and pesticides. The synthesis and application of these compounds in agriculture could lead to the development of new, more effective products for pest and weed management (Sheetal et al., 2018).

Future Directions

The present ligands, including “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have various potential applications in the catalysis area but also in medicine or biomimetism studies .

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUSCRKGELSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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